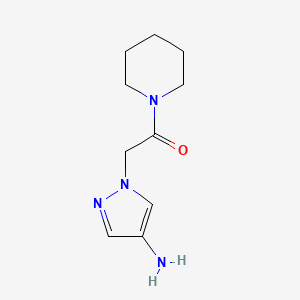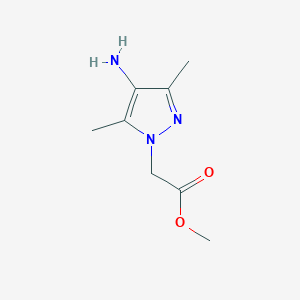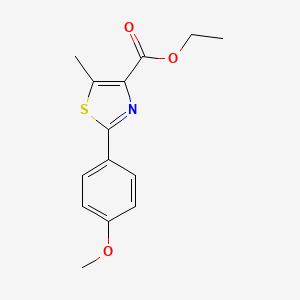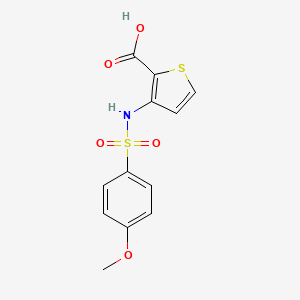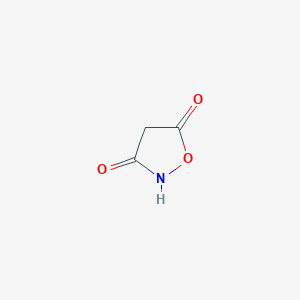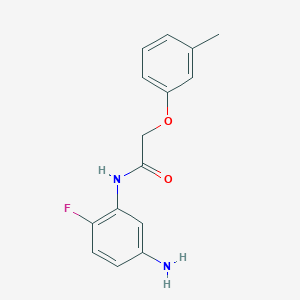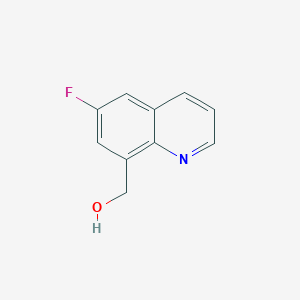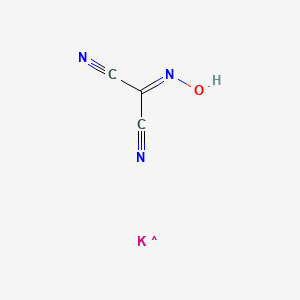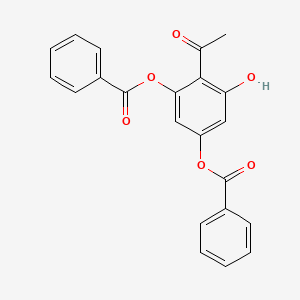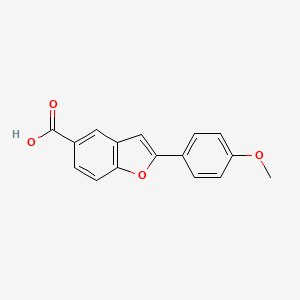
2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid
Overview
Description
2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity Against Cancer Cells
A study by Nguyen Thanh Tra et al. (2019) identified a benzofuran derivative, 7-methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate, from the stems of Helicteres hirsuta. This compound was evaluated for its cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer research and treatment (Nguyen Thanh Tra et al., 2019).
Inhibitors of Enzymatic Activity and Bronchospasm
J. Musser et al. (1987) synthesized novel benzoheterocyclic compounds, including those with methoxyphenyl groups, and tested them as inhibitors of enzymes and bronchospasm inducers in vivo. These findings have implications for the treatment of conditions like asthma (J. Musser et al., 1987).
β-Amyloid Aggregation Inhibition
A compound synthesized by H. Choi et al. (2003), 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was identified as a potent β-amyloid aggregation inhibitor. This is significant for Alzheimer's disease research (H. Choi et al., 2003).
Antimicrobial Activity
O. Hishmat et al. (1989) demonstrated that benzofuran-carboxamide derivatives, including compounds with a 4-methoxy group, possess moderate activity against Gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (O. Hishmat et al., 1989).
Antioxidant Properties
J. Rangaswamy et al. (2017) synthesized a new class of benzofuran compounds, including those with methoxyphenyl groups, and evaluated their antimicrobial and antioxidant activities. This research highlights the potential use of these compounds as antioxidants in various applications (J. Rangaswamy et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as mebeverine, an anticholinergic, appear to work directly on smooth muscle within the gastrointestinal tract . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent, binding to alpha receptors .
Mode of Action
For instance, Mebeverine appears to have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
For example, multi-target-directed ligands (MTDLs) incorporating an H2S donor moiety into a native drug have been able to simultaneously target multiple therapeutic pathways .
Pharmacokinetics
For instance, 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
For instance, the success of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-5-2-10(3-6-13)15-9-12-8-11(16(17)18)4-7-14(12)20-15/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOBQYBIRDDGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



